molecular formula C14H10Cl4 B1677208 Mitotane CAS No. 53-19-0

Mitotane

Numéro de catalogue: B1677208
Numéro CAS: 53-19-0
Poids moléculaire: 320.0 g/mol
Clé InChI: JWBOIMRXGHLCPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Mitotane, a cornerstone for the treatment of adrenocortical carcinoma (ACC), has been in use for over 60 years . Despite its widespread use, the exact mechanism of action of this compound remains somewhat elusive. This article aims to provide a comprehensive overview of the current understanding of this compound’s mechanism of action.

Target of Action

This compound primarily targets the adrenal cortex . It is an adrenal cortex inhibitor used to treat adrenocortical tumors and Cushing’s syndrome . The specificity of this compound towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue .

Mode of Action

The mode of action of this compound is complex and multifaceted. It is known to modify the peripheral metabolism of steroids as well as directly suppress the adrenal cortex . This compound’s action involves the deregulation of cytochromes P450 enzymes, depolarization of mitochondrial membranes, and accumulation of free cholesterol, leading to cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to inhibit the adrenal cortex and alter the peripheral metabolism of steroids . This leads to a reduction in plasma 17-hydroxycorticosteroids and an increase in 6-β-hydroxycortisol in addition to normal corticosteroid levels . This compound also induces lipolysis in adrenocortical carcinoma cells, leading to the accumulation of toxic free cholesterol .

Pharmacokinetics

This compound has a very poor aqueous solubility of 0.1 mg/l and a high partition coefficient in octanol/water (log P) value of 6 .

Result of Action

The molecular and cellular effects of this compound’s action are profound. This compound causes a rapid onset of endoplasmic reticulum (ER) stress, which in turn causes protein misfolding in ER, resulting in a signaling cascade that limits the effects of ER stress . This leads to cell death and the destruction of the adrenal cortex .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the patient’s diet, as fatty foods can increase the absorption of this compound . Furthermore, the efficacy of this compound can be influenced by the patient’s genetic makeup, as certain genetic variations can affect this compound clearance .

Applications De Recherche Scientifique

Treatment of Adrenocortical Carcinoma

Primary Use : Mitotane is recognized as the first-line treatment for patients with unresectable ACC and as an adjuvant therapy post-surgery to prevent recurrence.

  • Mechanism of Action : this compound exerts its effects by inhibiting steroidogenesis in adrenal cortex cells and inducing selective necrosis in adrenocortical tissues, which leads to decreased cortisol production . It also impacts the metabolism of cholesterol and corticosteroid synthesis, thereby reducing tumor growth.

Case Studies

  • A study involving 76 patients treated with this compound post-surgery showed a survival rate of 56% among those who received immediate therapy compared to only 22% for those treated later .
  • Another retrospective analysis indicated that adjuvant this compound therapy was associated with improved recurrence-free survival rates (RFS) compared to control groups, with a hazard ratio indicating a significantly lower risk of recurrence .

Management of Cushing's Syndrome

This compound has been used effectively in managing Cushing's syndrome, particularly in cases where surgical intervention is not feasible.

  • Efficacy : In patients with severe Cushing's syndrome, long-term this compound therapy has resulted in complete remission in some cases. For example, one case documented a patient achieving remission after 37 years on this compound .

Observations

  • Pre-operative administration of this compound has shown beneficial effects in controlling hypercortisolism, facilitating surgical outcomes .

Potential Applications in Other Malignancies

Emerging research suggests that this compound may have efficacy beyond ACC:

  • Adjuvant Therapy : this compound is being investigated for its potential role as an adjuvant treatment in various cancers due to its ability to modulate the tumor microenvironment and enhance the effects of other chemotherapeutic agents .

Clinical Trials

  • The ADIUVO trial explored the efficacy of this compound as an adjuvant treatment for low-grade localized ACC. Although the study was prematurely discontinued, it provided insights into the drug's safety profile and its impact on quality of life .

Side Effects and Management

While this compound is effective, it is associated with various side effects that require careful management:

  • Common Side Effects : These include gastrointestinal disturbances, neurotoxicity (such as myasthenia), and hematological changes (e.g., leukopenia) which necessitate dosage adjustments or discontinuation in some patients .
Side EffectIncidence (%)Management Strategies
Gastrointestinal issuesVariesDietary modifications; antiemetics
Neuromuscular symptomsLowDose reduction; monitoring
Hematological changesModerateRegular blood tests; supportive care

Analyse Biochimique

Biochemical Properties

Mitotane acts as an inhibitor of the adrenal cortex. It inhibits cholesterol side-chain cleavage enzyme (P450scc, CYP11A1), and also 11β-hydroxylase (CYP11B1), 18-hydroxylase (aldosterone synthase, CYP11B2), and 3β-hydroxysteroid dehydrogenase (3β-HSD) to a lesser extent . These interactions disrupt the production of steroids, including cortisol, androgens, and dehydroepiandrosterone .

Cellular Effects

This compound has direct and selective cytotoxic effects on the adrenal cortex . It induces permanent adrenal atrophy, similar to DDD . This leads to a decrease in the production of steroids and a direct cytotoxic effect on adrenocortical cells .

Molecular Mechanism

It is suggested that this compound modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex . The specificity of this compound towards the adrenal cortex may derive from the metabolic transformation to its active form via an enzyme system unique to the adrenal cortex tissue .

Temporal Effects in Laboratory Settings

This compound has a very poor aqueous solubility and a large volume of distribution . Even at doses up to 6 g/day for several months, more than 50% of patients do not achieve therapeutic plasma concentration due to poor water solubility, large volume of distribution, and inter/intra-individual variability in bioavailability .

Dosage Effects in Animal Models

In animal models, such as dogs, the initial induction dosage of this compound is 40 to 50 mg/kg/day, divided bid . The dosage is reduced to 25 to 35 mg/kg/day in dogs without polydipsia or with concurrent diabetes mellitus . The side effects of this compound are generally manageable and resolve following dose reduction or treatment interruption .

Transport and Distribution

This compound is extensively distributed and found in most tissues in the body . Fat is the primary site of distribution .

Subcellular Localization

Given its extensive distribution and its primary site of distribution being fat, it can be inferred that this compound may localize in lipid-rich areas of the cell .

Analyse Des Réactions Chimiques

Le mitotane subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les oxydants forts, les réducteurs et les agents halogénants. Les principaux produits formés à partir de ces réactions comprennent divers dérivés chlorés et métabolites tels que l'acide 1,1-(o,p’-dichlorodiphényl) acétique (o,p’-DDA) .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En médecine, il est utilisé pour le traitement du carcinome cortico-surrénalien et du syndrome de Cushing . En chimie, il sert de composé modèle pour étudier les effets des hydrocarbures chlorés sur les systèmes biologiques . En biologie, il est utilisé pour étudier les mécanismes d'inhibition de la stéroïdogenèse et de la cytotoxicité dans les cellules du cortex surrénalien . Industriellement, le this compound est utilisé dans la production de divers produits pharmaceutiques et comme composé de référence pour le contrôle de la qualité dans la fabrication de médicaments .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition du cortex surrénalien. Il agit comme un inhibiteur de l'enzyme de clivage de la chaîne latérale du cholestérol (P450scc, CYP11A1), de la 11β-hydroxylase (CYP11B1), de la 18-hydroxylase (aldostérone synthase, CYP11B2) et de la 3β-hydroxystéroïde déshydrogénase (3β-HSD) . De plus, le this compound a des effets cytotoxiques directs et sélectifs sur le cortex surrénalien, entraînant une atrophie surrénale permanente . La spécificité du this compound pour le cortex surrénalien peut provenir de la transformation métabolique en sa forme active via un système enzymatique propre au tissu du cortex surrénalien .

Activité Biologique

Mitotane, a derivative of the insecticide dichlorodiphenyltrichloroethane (DDT), is the only approved pharmacological agent for the treatment of advanced adrenocortical carcinoma (ACC). Its biological activity is multifaceted, primarily targeting the adrenal cortex and impacting steroidogenesis. This article delves into the mechanisms of action, therapeutic efficacy, and relevant case studies surrounding this compound.

This compound's mechanism of action involves several key biological processes:

  • Deregulation of Cytochromes P450 : this compound disrupts the function of cytochrome P450 enzymes, which are crucial for steroid synthesis in adrenal cells. This leads to impaired steroidogenesis and ultimately cell death .
  • Mitochondrial Effects : The drug induces depolarization of mitochondrial membranes, causing alterations in mitochondrial structure and function. This mitochondrial disruption is linked to increased free cholesterol accumulation within cells, further promoting apoptosis .
  • Binding Interactions : Recent studies have shown that this compound binds to serum albumin, which can alter its bioavailability and therapeutic effectiveness. This interaction may hinder its cytotoxic effects in vitro, complicating the assessment of its efficacy .
  • Metabolite Formation : this compound is metabolized into active compounds that covalently interact with cellular targets, leading to selective toxicity towards adrenal cortex cells while sparing others .

Adjuvant Therapy

This compound is increasingly utilized as an adjuvant therapy following surgical resection of ACC. A meta-analysis including five studies with 1249 patients demonstrated that adjuvant this compound significantly prolonged recurrence-free survival (RFS) and overall survival (OS) rates:

  • RFS Hazard Ratio : 0.62 (95% CI: 0.42-0.94; P < 0.05)
  • OS Hazard Ratio : 0.69 (95% CI: 0.55-0.88; P < 0.05) .

Case Studies

Several clinical cases illustrate this compound's efficacy and associated risks:

  • A study involving 127 patients with advanced ACC found that those achieving this compound levels above 14 mg/L had significantly improved OS rates (HR 0.42; P = 0.003) compared to those with lower levels .
  • Neurological adverse events have been documented in patients undergoing this compound therapy, highlighting the need for careful monitoring of drug levels and potential side effects .

In Vitro Studies

In vitro studies using H295R cell lines have been pivotal in elucidating this compound's biological activity. However, variability in experimental conditions has led to inconsistent results across studies. Key findings include:

  • The presence of serum proteins like albumin can significantly reduce this compound's cytotoxic effects, emphasizing the importance of standardizing culture conditions for reproducibility .
  • Different concentrations of this compound have shown varying degrees of apoptosis induction in H295R cells, necessitating further investigation into optimal dosing strategies for clinical application .

Summary Table of Key Findings

Study TypeKey Findings
Meta-AnalysisAdjuvant this compound significantly improves RFS (HR = 0.62) and OS (HR = 0.69) after surgery .
In Vitro StudiesThis compound disrupts mitochondrial function and alters steroidogenesis through cytochrome P450 .
Case StudiesPatients achieving higher this compound levels show better survival outcomes; neurological side effects noted .

Propriétés

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOIMRXGHLCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Record name O,P'-DDD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020372
Record name 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O,p'-ddd is a colorless powder. (NTP, 1992), Solid
Record name O,P'-DDD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitotane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in ethanol, isooctane, carbon tetrachloride, In water, 0.10 mg/L at 25 °C, 9.42e-06 g/L
Record name O,P'-DDD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitotane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITOTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitotane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

1.94X10-6 mm Hg at 25 °C
Record name MITOTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Its biochemical mechanism of action is unknown, although data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex., The exact mechanisms of action of mitotane have not been clearly established. Although mitotane is an adrenocortical cytotoxic agent, the drug can also apparently inhibit adrenocortical function without causing cellular destruction. Mitotane appears to selectively inhibit adrenocortical function as well as functional and nonfunctional adrenocortical neoplasms by a direct cytotoxic effect; this effect may be mediated through covalent bonding of mitotane metabolites to mitochondrial proteins. The drug causes focal degeneration in the zona fasciculata and reticularis of the adrenal cortex with resultant atrophy. The drug usually causes only minimal degeneration in the zona glomerulosa (site of aldosterone biosynthesis); however, the zona glomerulosa may be damaged with prolonged mitotane therapy. Mitotane also reportedly inhibits the growth of human renal carcinoma cells, astrocytoma cells, and fibroblasts in vitro., Mitotane inhibits production of corticosteroids and alters extra-adrenal metabolism of endogenous and exogenous steroids. Mitotane inhibits the normal 11-beta-hydroxylation of 11-deoxycortisol (compound S) and 11-deoxycorticosterone (DOC) in the adrenal cortex, thus blocking conversion of compound S to cortisol (hydrocortisone) and DOC to corticosterone. The drug can also inhibit 18-hydroxylase activity in the adrenal cortex and thus decrease the production of aldosterone by blocking the conversion of corticosterone to 18-hydroxycorticosterone (the immediate precursor of aldosterone). Mitotane decreases cortisol secretion rate; plasma cortisol concentration; urinary excretion of free cortisol, 17-hydroxycorticosteroids (17-OHCS), 17-ketosteroids (17-KS), and 17-ketogenic steroids; and adrenocortical response to stimulation by corticotropin (ACTH). A feedback increase in plasma corticotropin concentration is generally observed in patients receiving mitotane; however, a lack of feedback increase or a decrease in plasma corticotropin concentration has been observed in some patients. Therefore, it has been suggested that the drug may have a partial suppressive effect on pituitary corticotropin-secreting cells. Mitotane apparently increases the extra-adrenal metabolism of cortisol to 6-beta-hydroxycortisol which results in decreased urinary excretion of measurable 17-OHCS; this occurs even in the presence of unchanged cortisol secretion rate or plasma cortisol concentration. Although urinary excretion of aldosterone metabolites may decrease, serum aldosterone concentrations may remain in the normal range. Therefore, it has been suggested that mitotane may also alter the extra-adrenal metabolism of aldosterone. Mitotane decreases the extra-adrenal conversion of androgens to androsterone and etiocholanolone; this results in decreased urinary excretion of 17-KS. The drug also inhibits the extra-adrenal conversion of 3-beta-hydroxysteroids to 3-alpha-hydroxypregnane derivatives., Mitotane has uricosuric activity and thus decreases serum uric acid concentrations; the exact mechanism of the increase in renal uric acid clearance has not been established., Mitotane can best be described as an adrenal cytotoxic agent, although it can cause adrenal inhibition, apparently without cellular destruction. Its biochemical mechanism of action is unknown. Data are available to suggest that the drug modifies the peripheral metabolism of steroids as well as directly suppressing the adrenal cortex. The administration of mitotane alters the extra-adrenal metabolism of cortisol in man; leading to a reduction in measurable 17-hydroxy corticosteroids, even though plasma levels of corticosteroids do not fall. The drug apparently causes increased formation of 6-beta-hydroxycortisol., For more Mechanism of Action (Complete) data for MITOTANE (7 total), please visit the HSDB record page.
Record name Mitotane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITOTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from pentane or methanol

CAS No.

53-19-0
Record name O,P'-DDD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitotane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitotane [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitotane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mitotane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mitotane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitotane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITOTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78E4J5IB5J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MITOTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitotane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 to 172 °F (NTP, 1992), 77 °C
Record name O,P'-DDD
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20094
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitotane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITOTANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3240
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitotane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Mitotane
Reactant of Route 2
Mitotane
Reactant of Route 3
Reactant of Route 3
Mitotane
Reactant of Route 4
Reactant of Route 4
Mitotane
Reactant of Route 5
Reactant of Route 5
Mitotane
Reactant of Route 6
Reactant of Route 6
Mitotane
Customer
Q & A

Q1: What is the primary mechanism of action of mitotane in ACC cells?

A1: this compound primarily targets the adrenal cortex, inducing both adrenolytic and cytotoxic effects. While its precise mechanism remains incompletely understood, research suggests several key pathways:

    Q2: How does this compound impact mitochondria in ACC cells?

    A2: this compound concentrates within mitochondria and impairs their function by:

      Q3: How does this compound affect lipid droplets in ACC cells?

      A3: Research indicates that this compound can induce lipolysis, the breakdown of stored lipids within lipid droplets. This effect is observed in both this compound-sensitive and -resistant ACC cell lines, suggesting a potential additional mechanism for this compound-induced cytotoxicity. [, ] , []

      Q4: Why is therapeutic drug monitoring important for this compound?

      A4: this compound exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose. Therapeutic drug monitoring (TDM) is crucial to ensure patients achieve therapeutic plasma levels (14-20 mg/L) while minimizing toxicity. [, , ] , [] , []

      Q5: How does this compound interact with other drugs?

      A5: this compound is a potent inducer of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in drug metabolism. This induction can significantly decrease the exposure and efficacy of co-administered drugs metabolized by CYP3A4. [, , , ] , [] , [] , []

      Q6: Why do this compound-treated patients require higher doses of glucocorticoids?

      A6: this compound induces CYP3A4, which rapidly metabolizes hydrocortisone, the standard glucocorticoid replacement therapy. This increased metabolism necessitates higher hydrocortisone doses to achieve adequate glucocorticoid levels. []

      Q7: How does this compound affect androgen levels in men?

      A7: this compound inhibits 5α-reductase, an enzyme crucial for converting testosterone into its more potent form, dihydrotestosterone. This inhibition contributes to male hypogonadism often observed in this compound-treated patients. Using 5α-reduced androgens for replacement may be more effective in this context. []

      Q8: Does achieving a specific this compound plasma level correlate with better outcomes?

      A8: Research indicates that maintaining this compound plasma levels within the therapeutic range (14-20 mg/L) is associated with improved RFS in both the adjuvant and metastatic settings. [, ] , []

      Q9: What factors might influence the efficacy of this compound therapy?

      A9: Several factors can impact this compound's effectiveness, including:

        Q10: What mechanisms contribute to this compound resistance in ACC?

        A10: The development of resistance to this compound therapy remains a significant challenge. Potential mechanisms include:

          Q11: What are potential strategies to overcome this compound resistance?

          A11: Research is ongoing to identify ways to enhance this compound's efficacy and overcome resistance. Promising avenues include:

          • Combination Therapies: Combining this compound with other agents, such as cytotoxic chemotherapy or targeted therapies, may improve response rates and delay resistance. [, ] , []

          Avertissement et informations sur les produits de recherche in vitro

          Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.